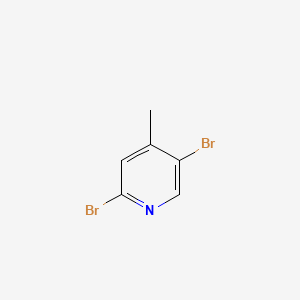

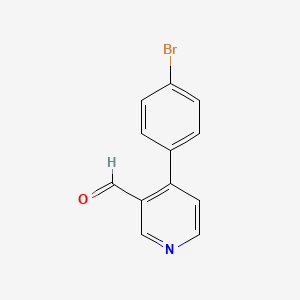

4-(4-Bromophenyl)pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromophenyl)pyridine-3-carbaldehyde (4-BPCA) is a heterocyclic aromatic compound with a unique combination of bromine and pyridine. It is an important intermediate in organic synthesis and is widely used in the pharmaceutical and agrochemical industries. 4-BPCA is also a common building block for the synthesis of other heterocyclic compounds. This review will focus on the synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations of 4-BPCA in laboratory experiments, and future directions.

Applications De Recherche Scientifique

Synthesis of Functionalized Chromeno[4,3-b]pyridine Derivatives

- Summary of Application: This compound is used in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives. These derivatives have a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties .

- Methods of Application: A three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines is carried out under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .

- Results or Outcomes: This method provides a concise, efficient one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives .

Synthesis of N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Summary of Application: This compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These derivatives are studied for their pharmacological activities as prospective antimicrobial and antiproliferative agents .

- Methods of Application: The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

- Results or Outcomes: The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Microwave-Assisted Synthesis of New Schiff Bases

- Summary of Application: This compound is used in the microwave-assisted synthesis of new Schiff bases from imidazo[1,2-a]pyridine-3-carbaldehyde and aromatic amines . Schiff bases are a class of organic compounds that have a wide range of pharmacological properties .

- Methods of Application: The synthesis involves the condensation of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with 2-aminopyridine in polyethylene glycol-400 as a green reaction medium in the presence of a catalytic amount of acetic acid .

- Results or Outcomes: This protocol provides an efficient, eco-friendly method for the synthesis of new Schiff bases. It offers enhanced reaction rates, high yields, and avoids the use of toxic catalysts and hazardous organic solvents .

Synthesis of Imidazo[1,2-a]Pyridine Derivatives–Copper (II) Salts

- Summary of Application: This compound is used in the synthesis of imidazo[1,2-a]pyridine derivatives–copper (II) salts . These complexes are studied for their catalytic activity .

- Methods of Application: The synthesis involves the formation of complexes between Cu(CH 3 COO) 2 and 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde or 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde .

- Results or Outcomes: The complex formed between Cu(CH 3 COO) 2 and 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde shows the highest catalytic activity with an oxidation rate of 260.41 µmol L −1 s −1 .

Immobilization of Antibodies onto Polymer Films

- Summary of Application: This compound can be used to immobilize antibodies onto polymer films for efficient and stable biosensing .

- Methods of Application: The compound is used to chemically modify the surface of the polymer film, allowing antibodies to be attached. The modified film is then exposed to a solution containing the antibodies, which bind to the compound .

- Results or Outcomes: This method provides a stable and efficient platform for biosensing applications, with the immobilized antibodies able to selectively bind to their target antigens .

Synthesis of Chitosan Derivatives for Corrosion Inhibition

- Summary of Application: This compound is used in the synthesis of chitosan derivatives for corrosion inhibition purposes .

- Methods of Application: The compound is reacted with chitosan, a natural polymer, to produce a derivative that has improved corrosion inhibition properties .

- Results or Outcomes: The synthesized chitosan derivatives have been found to effectively inhibit corrosion in various metal substrates .

Propriétés

IUPAC Name |

4-(4-bromophenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFGJNGSSAQRCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)nicotinaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.